molecular formula C24H20OSi B11949491 4-Triphenylsilylphenol CAS No. 18737-98-9

4-Triphenylsilylphenol

Cat. No.: B11949491
CAS No.: 18737-98-9
M. Wt: 352.5 g/mol
InChI Key: SSRMPVDFDJCFNE-UHFFFAOYSA-N
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Description

4-Phenylphenol (CAS 92-69-3), also known as 4-hydroxybiphenyl or biphenyl-4-ol, is an aromatic organic compound with the molecular formula C₁₂H₁₀O. It consists of a phenol group substituted with a phenyl ring at the para position. This compound is widely utilized in industrial applications, including as a preservative, intermediate in chemical synthesis, and in the production of polymers and dyes .

Safety data indicate that 4-phenylphenol can cause skin and eye irritation upon contact, necessitating proper handling and protective equipment . Its toxicity profile classifies it as harmful if ingested or inhaled, with first-aid measures emphasizing immediate flushing with water and medical consultation .

Properties

CAS No.

18737-98-9

Molecular Formula

C24H20OSi

Molecular Weight

352.5 g/mol

IUPAC Name

4-triphenylsilylphenol

InChI

InChI=1S/C24H20OSi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H

InChI Key

SSRMPVDFDJCFNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Triphenylsilylphenol can be synthesized through several methods. One common approach involves the reaction of phenol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Triphenylsilylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-Triphenylsilylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of specialty polymers and materials with enhanced properties

Mechanism of Action

The mechanism of action of 4-Triphenylsilylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the triphenylsilyl moiety provides steric hindrance and influences the compound’s reactivity. These properties enable the compound to modulate biochemical pathways and interact with specific enzymes or receptors .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-Phenylphenol Phenyl C₁₂H₁₀O 170.21 Phenol, aromatic ring
4-Nitrophenol Nitro (-NO₂) C₆H₅NO₃ 139.11 Phenol, nitro group
4-(trans-4-Heptylcyclohexyl)-phenol Heptylcyclohexyl C₁₉H₂₈O 272.43 Phenol, cyclohexyl chain
Nonylphenol Branched nonyl chain C₁₅H₂₄O 220.35 Phenol, alkyl chain

Key Observations :

  • Substituent Effects: The phenyl group in 4-phenylphenol enhances steric bulk and hydrophobicity compared to smaller substituents like the nitro group in 4-nitrophenol. In contrast, alkylphenols (e.g., nonylphenol) and cyclohexyl derivatives exhibit even greater hydrophobicity due to longer aliphatic chains .
  • Acidity: The electron-withdrawing nitro group in 4-nitrophenol (pKa ~7.1) significantly increases its acidity compared to 4-phenylphenol (pKa ~10.0), where the phenyl group exerts a mild electron-donating effect .

Key Observations :

  • 4-Nitrophenol is notably more toxic than 4-phenylphenol due to its nitro group, which can form reactive metabolites and induce oxidative stress .

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